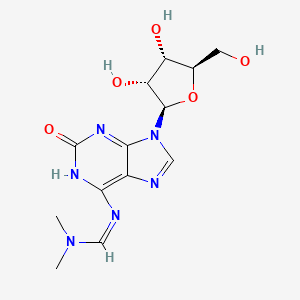

N6-Dimethylaminomethylidene isoguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDFGPWFFLJGON-HTRDNUTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N\C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N6-Dimethylaminomethylidene Isoguanosine: A Technical Overview for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a synthetic purine (B94841) nucleoside analog. As a derivative of isoguanosine, an isomer of the naturally occurring guanosine, it belongs to a class of compounds that have garnered significant interest in medicinal chemistry and drug development. Purine nucleoside analogs are known to exhibit a broad spectrum of biological activities, including antitumor and antiviral properties, primarily through mechanisms that involve the inhibition of DNA synthesis and the induction of apoptosis[1]. This technical guide provides a comprehensive overview of the available scientific information on N6-Dimethylaminomethylidene isoguanosine, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₆O₅ | |

| Molecular Weight | 338.32 g/mol | |

| CAS Number | 156706-72-8 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Synthesis and Characterization

A plausible synthetic approach could involve the reaction of a protected isoguanosine with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which would install the dimethylaminomethylidene group onto the N6 position. The synthesis of the isoguanosine backbone itself can be achieved through various reported methods, often starting from commercially available purine derivatives.

General Workflow for the Synthesis of N6-Substituted Isoguanosine Derivatives:

Caption: A generalized workflow for the synthesis of N6-substituted isoguanosine analogs.

Characterization of the final product would be essential to confirm its identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence of the dimethylaminomethylidene group and the isoguanosine core. While specific NMR data for this compound is not published, data for related compounds like N6,N6-dimethyladenosine can serve as a reference for expected chemical shifts.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Biological Activity and Mechanism of Action

Detailed studies on the biological activity and specific mechanism of action of this compound are limited. However, based on its classification as a purine nucleoside analog, its potential biological effects can be inferred from related compounds.

Antitumor Potential

Purine nucleoside analogs are a well-established class of anticancer agents. Their mechanism of action often involves:

-

Incorporation into DNA/RNA: After intracellular phosphorylation to the triphosphate form, these analogs can be incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids.

-

Enzyme Inhibition: They can inhibit key enzymes involved in nucleotide metabolism and DNA synthesis, such as DNA polymerases and ribonucleotide reductase.

-

Induction of Apoptosis: The disruption of cellular processes by these analogs can trigger programmed cell death (apoptosis) in cancer cells.

Potential Signaling Pathway Involvement: The PI3K/AKT Pathway

A structurally related compound, N6,N6-dimethyladenosine , has been shown to be a potent inhibitor of the PI3K/AKT signaling pathway in non-small cell lung cancer cell lines. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.

It is plausible that this compound could exert its potential antitumor effects through a similar mechanism. Further investigation is required to confirm this hypothesis.

Caption: Hypothesized mechanism of action via inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

As specific experimental data for this compound is not publicly available, this section provides generalized protocols for assays that would be relevant for evaluating its biological activity. These are intended to serve as a starting point for researchers.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration (IC50).

Workflow:

Caption: A typical workflow for an MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for AKT Pathway Inhibition

This technique can be used to assess the phosphorylation status of AKT and downstream targets, providing evidence for pathway inhibition.

Methodology:

-

Cell Treatment: Treat cells with this compound at a concentration around its IC50 for various time points.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and other relevant pathway proteins.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Future Directions

The preliminary information on this compound suggests that it is a compound of interest for further investigation, particularly in the context of cancer research. Future studies should focus on:

-

Detailed Synthesis and Characterization: Publication of a robust and reproducible synthesis protocol and comprehensive characterization data (NMR, MS, etc.).

-

In-depth Biological Evaluation: Screening against a panel of cancer cell lines to determine its spectrum of activity and IC50 values.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanism, including its effects on the PI3K/AKT pathway and other potential targets.

-

In Vivo Studies: Evaluating its efficacy and safety in animal models of cancer.

-

Antiviral Screening: Given the known antiviral activity of other nucleoside analogs, screening for activity against a range of viruses would be a valuable endeavor.

Conclusion

This compound is a purine nucleoside analog with potential for biological activity, likely as an antitumor agent. While specific experimental data for this compound is currently scarce, its structural similarity to other biologically active nucleosides provides a strong rationale for further research. The information and generalized protocols provided in this guide are intended to facilitate future investigations into the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to N6-Dimethylaminomethylidene isoguanosine: Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified purine (B94841) nucleoside analog of isoguanosine, a structural isomer of guanosine. The presence of the dimethylaminomethylidene protecting group on the N6-amino position modifies its chemical properties and potential biological activity. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N6-Dimethylaminomethylidene isoguanosine, drawing from available scientific literature on related compounds. It further explores its potential as an anticancer agent by examining the known mechanisms of action of related purine nucleoside analogs, which are established inhibitors of DNA synthesis and inducers of apoptosis. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential and application of modified isoguanosine derivatives.

Introduction

Isoguanosine and its analogs are a class of purine nucleosides that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential antitumor properties.[1] this compound is a derivative where the exocyclic amino group at the N6 position is protected by a dimethylaminomethylidene group. This modification is often employed in nucleoside chemistry to facilitate specific chemical transformations. Understanding the structure and properties of this modified nucleoside is crucial for its potential application in therapeutic contexts.

Structure and Properties

The fundamental structure of this compound consists of an isoguanine (B23775) base attached to a ribose sugar, with the addition of a dimethylaminomethylidene group at the N6 position.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H18N6O5 |

| Molecular Weight | 338.32 g/mol |

| CAS Number | 156706-72-8 |

| Appearance | Likely a solid powder |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol (B129727). |

| Storage | Typically stored at -20°C for long-term stability. |

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry for this compound are not explicitly published. However, the synthesis of the related compound, 2'-N,N-dimethylamino-2'-deoxyguanosine, involved the use of a dimethylaminomethylene protecting group on the exocyclic amine, and its characterization would have relied on these techniques to confirm the structure.[2] For this compound, one would expect to see characteristic signals for the ribose moiety, the purine ring, and the dimethylaminomethylidene group in its NMR spectra.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, a plausible synthetic route can be devised based on established methods for the protection of exocyclic amino groups on nucleosides. The most common method for introducing the N,N-dimethylaminomethylidene group is through the reaction of the parent nucleoside with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

General Experimental Protocol for N6-Protection

The following is a generalized protocol for the N6-protection of a nucleoside like isoguanosine, based on procedures for similar compounds.[2]

Materials:

-

Isoguanosine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous methanol

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve isoguanosine in anhydrous methanol under an inert atmosphere.

-

Add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess reagents are typically removed under reduced pressure.

-

The resulting crude product, this compound, can be purified using column chromatography on silica (B1680970) gel.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While specific biological studies on this compound are not prominent in the literature, its potential as an anticancer agent can be inferred from the well-documented activities of purine nucleoside analogs.

Anticancer Properties of Purine Nucleoside Analogs

Purine nucleoside analogs are a class of chemotherapeutic agents that exhibit broad antitumor activity. Their primary mechanisms of action involve:

-

Inhibition of DNA Synthesis: These analogs, after intracellular phosphorylation to their triphosphate forms, can be incorporated into growing DNA chains. This incorporation often leads to chain termination, thereby halting DNA replication and cell proliferation.

-

Induction of Apoptosis: By interfering with DNA synthesis and repair mechanisms, these compounds can trigger programmed cell death, or apoptosis, in rapidly dividing cancer cells.

Potential Signaling Pathways

The cytotoxic effects of purine nucleoside analogs are often mediated through complex signaling pathways. While the specific pathways modulated by this compound have not been elucidated, a general model based on related compounds can be proposed. Upon entering a cancer cell, the nucleoside analog is phosphorylated by cellular kinases. The resulting triphosphate analog can then inhibit DNA polymerases or be incorporated into DNA, leading to the activation of DNA damage response pathways, which ultimately converge on the execution of apoptosis.

Caption: Postulated signaling pathway for the anticancer activity of this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Detailed Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization are essential for making this compound more accessible to the research community.

-

In Vitro and In Vivo Studies: Comprehensive biological evaluation, including cytotoxicity assays against a panel of cancer cell lines and in vivo studies in animal models, is necessary to determine its efficacy and therapeutic window.

-

Mechanism of Action Studies: In-depth studies to identify the specific cellular targets and signaling pathways modulated by this compound will provide a clearer understanding of its mode of action and potential for combination therapies.

Conclusion

This compound represents an interesting, yet underexplored, modified nucleoside with potential applications in cancer therapy. While direct experimental data on this specific compound is limited, the established knowledge of isoguanosine and other purine nucleoside analogs provides a strong rationale for its further investigation. This technical guide serves as a starting point for researchers, providing a summary of its structure, a plausible synthetic approach, and a hypothesized mechanism of action based on the broader class of purine nucleoside analogs. Future research efforts are crucial to unlock the full therapeutic potential of this and other modified isoguanosine derivatives.

References

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N6-Dimethylaminomethylidene isoguanosine (B3425122), a modified nucleoside of interest in chemical biology and drug discovery. Due to the limited availability of direct published data on this specific compound, this guide presents a plausible synthetic approach based on established methodologies for analogous nucleoside modifications. The characterization section outlines the key analytical techniques that would be employed to verify the structure and purity of the synthesized compound.

Introduction

Isoguanosine, an isomer of the naturally occurring guanosine, possesses unique hydrogen bonding capabilities that make it a valuable tool in the study of nucleic acid structure and function. Modification of the exocyclic amino group of isoguanosine can further modulate its properties, offering potential for the development of novel therapeutic agents and research probes. The N6-dimethylaminomethylidene group is a commonly used protecting group in nucleoside chemistry, known for its ease of introduction and removal. This guide details a proposed synthetic pathway and the expected characterization of N6-Dimethylaminomethylidene isoguanosine.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2,6-diaminopurine (B158960) riboside. The first step involves the conversion of the 2,6-diaminopurine riboside to isoguanosine, followed by the protection of the N6-amino group.

Synthesis of Isoguanosine from 2,6-Diaminopurine Riboside

A common and effective method for the synthesis of isoguanosine is the diazotization of 2,6-diaminopurine riboside. This reaction selectively converts the 2-amino group to a hydroxyl group.

Experimental Protocol:

-

Dissolution: Dissolve 2,6-diaminopurine riboside in an aqueous solution of acetic acid.

-

Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining a low temperature (0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization and Precipitation: Upon completion, carefully neutralize the reaction mixture with an aqueous base (e.g., ammonium (B1175870) hydroxide) to precipitate the isoguanosine product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Synthesis of this compound

The N6-dimethylaminomethylidene protecting group can be introduced by reacting isoguanosine with dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Experimental Protocol:

-

Dissolution: Suspend the synthesized isoguanosine in a suitable anhydrous solvent, such as dimethylformamide (DMF).

-

Reaction: Add an excess of dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

-

Heating: Heat the reaction mixture at a moderate temperature (e.g., 40-50 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure.

-

Purification: Purify the resulting this compound by flash column chromatography on silica (B1680970) gel.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will provide information about the proton environment in the molecule. Expected signals would include those for the ribose sugar protons, the anomeric proton, the C8-H proton of the purine (B94841) ring, and the protons of the dimethylaminomethylidene group.

-

¹³C NMR: This will reveal the carbon skeleton of the molecule, confirming the presence of the purine, ribose, and dimethylaminomethylidene carbons.

Data Presentation:

While specific experimental data is not available in the literature, a table of expected chemical shifts could be constructed based on known values for similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-1' | ~5.8-6.0 (d) | C-1' (~88-90) |

| H-8 | ~8.0-8.2 (s) | C-8 (~140-142) |

| N=CH-N | ~8.5-8.7 (s) | N=CH-N (~158-160) |

| N(CH₃)₂ | ~3.1-3.3 (s) | N(CH₃)₂ (~35-42) |

Note: These are estimated values and will require experimental verification.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is crucial for determining the exact molecular weight of the synthesized compound, thereby confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural elucidation.

Data Presentation:

| Analysis | Expected Result |

| Molecular Formula | C₁₃H₁₈N₆O₅ |

| Calculated Exact Mass | 338.1393 |

| Observed [M+H]⁺ | To be determined experimentally |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the absorption maximum (λmax) of the compound, which is characteristic of the purine chromophore.

Visualization of Synthetic Workflow

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways.

It is important to distinguish this compound from the well-studied N6-methyladenosine (m6A), which is a prevalent modification in mRNA and plays a crucial role in regulating gene expression through various cellular processes. The dimethylaminomethylidene group on isoguanosine is structurally distinct from the methyl group on adenosine, and therefore, their biological functions are not expected to be the same. The dimethylaminomethylidene group is primarily utilized as a protecting group in chemical synthesis.

Future research could explore the potential biological effects of this compound, including its ability to be incorporated into nucleic acids and its interactions with cellular machinery.

The logical relationship for investigating potential biological activity is outlined below:

Caption: Logical workflow for investigating the biological function of the title compound.

Conclusion

This technical guide provides a foundational understanding of the proposed synthesis and characterization of this compound. While direct experimental data is currently lacking, the outlined protocols, based on established chemical principles, offer a clear path for its successful preparation and verification. Further research is warranted to elucidate the potential biological roles of this modified nucleoside.

Discovery and history of N6-Dimethylaminomethylidene isoguanosine

An In-depth Technical Guide on the Discovery and History of N6-Dimethylaminomethylidene isoguanosine (B3425122)

Introduction

N6-Dimethylaminomethylidene isoguanosine is a chemically modified nucleoside, an analog of the naturally occurring isoguanosine. Its significance lies primarily in its role as a protected intermediate in the chemical synthesis of modified oligonucleotides. The "N6-Dimethylaminomethylidene" group serves as a protecting group for the exocyclic amino group at the N6 position of the isoguanosine purine (B94841) ring. This protection is crucial during the automated solid-phase synthesis of DNA and RNA strands to prevent unwanted side reactions.

The discovery and development of this compound are intrinsically linked to the advancements in oligonucleotide synthesis and the need for stable and efficiently deprotected nucleoside building blocks.

Discovery and Historical Context

The journey to this compound begins with the discovery and synthesis of its parent molecule, isoguanosine. Isoguanosine itself is a structural isomer of guanosine.

The application of protecting groups is a cornerstone of oligonucleotide synthesis. The dimethylaminomethylidene group, introduced via reaction with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), emerged as a valuable protecting group for exocyclic amino functions of nucleobases. Its utility lies in its ease of introduction, stability during the synthetic cycles of oligonucleotide synthesis, and facile removal under mild basic conditions during the final deprotection step.

While a singular "discovery" paper for this compound is not readily identifiable, its use is documented in the context of synthesizing oligonucleotides containing isoguanosine. Researchers in the field of nucleic acid chemistry developed this protected version to enable the incorporation of isoguanosine into synthetic DNA and RNA strands for various applications, including studies of DNA-protein interactions, diagnostics, and therapeutics.

Chemical Synthesis

The synthesis of this compound involves the protection of the exocyclic amino group of isoguanosine using N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The general principle applies to both isoguanosine and its 2'-deoxy counterpart. The following sections provide detailed experimental protocols for the synthesis of the 2'-deoxy version, which is commonly used in DNA synthesis.

Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine

This protocol is adapted from established procedures for the protection of exocyclic amino groups of nucleosides.

Experimental Protocol:

-

Materials:

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Methanol (B129727) (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Procedure:

-

To a solution of 2'-deoxyisoguanosine in anhydrous methanol, add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after a few hours), remove all volatile components under reduced pressure.

-

The resulting residue is then purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield N6-Dimethylaminomethylidene-2'-deoxyisoguanosine as a solid.

-

Quantitative Data:

| Parameter | Value |

| Yield | Typically high, often in the range of 85-95% |

| Physical State | White to off-white solid |

| Spectroscopic Data | Characterized by 1H NMR, 13C NMR, and Mass Spectrometry |

Synthesis of the Phosphoramidite (B1245037) Building Block

For incorporation into an oligonucleotide via automated synthesis, the protected nucleoside must be converted into a phosphoramidite derivative.

Experimental Protocol:

-

Materials:

-

N6-Dimethylaminomethylidene-5'-O-DMT-2'-deoxyisoguanosine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (anhydrous)

-

-

Procedure:

-

Dissolve N6-Dimethylaminomethylidene-5'-O-DMT-2'-deoxyisoguanosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Add N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Cool the reaction mixture to 0 °C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction by TLC.

-

Upon completion, the reaction is quenched, and the product is purified by flash chromatography on silica gel.

-

Quantitative Data:

| Parameter | Value |

| Yield | Typically in the range of 80-90% |

| Physical State | White foam or solid |

| Spectroscopic Data | Characterized by 31P NMR, 1H NMR, and Mass Spectrometry |

Visualization of Synthetic Pathway

Caption: Synthetic pathway for N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite.

Role in Oligonucleotide Synthesis

The N6-Dimethylaminomethylidene protecting group plays a vital role in the successful automated synthesis of oligonucleotides containing isoguanosine.

-

Stability: It is stable to the acidic conditions used for the removal of the 5'-O-DMT group in each cycle of the synthesis.

-

Prevention of Side Reactions: It effectively prevents the N6-amino group from participating in unwanted reactions during the coupling and capping steps.

-

Facile Removal: The dimethylaminomethylidene group is readily removed under the standard final deprotection conditions, typically using aqueous ammonia, which also cleaves the oligonucleotide from the solid support and removes other protecting groups.

Caption: Workflow of automated oligonucleotide synthesis incorporating the protected isoguanosine.

Conclusion

This compound is a testament to the ingenuity of nucleic acid chemists in developing robust methodologies for the synthesis of modified oligonucleotides. While not a naturally occurring molecule, its role as a protected intermediate has been crucial for enabling the site-specific incorporation of isoguanosine into DNA and RNA. This has paved the way for a deeper understanding of nucleic acid structure and function and has expanded the toolbox for the development of novel diagnostic and therapeutic agents. The history of this compound is a reflection of the continuous evolution of synthetic chemistry to meet the demands of molecular biology and drug discovery.

Unraveling the Enigma: The Mechanism of Action of N6-Dimethylaminomethylidene isoguanosine Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, detailed information regarding the mechanism of action, signaling pathways, and specific biological effects of N6-Dimethylaminomethylidene isoguanosine (B3425122) is not publicly available. This nucleoside derivative, while commercially available for research purposes, has not been the subject of published studies that would elucidate its functional role in biological systems.

At present, information on N6-Dimethylaminomethylidene isoguanosine is primarily limited to its classification as a derivative of isoguanosine and its availability through chemical suppliers. Isoguanosine itself is an isomer of guanosine, a fundamental component of nucleic acids. Research on isoguanosine and its various derivatives has largely centered on their unique chemical properties, such as their ability to form alternative base pairs and self-assemble into complex supramolecular structures. These characteristics have garnered interest in the fields of materials science and nanotechnology.

However, the specific modifications present in this compound distinguish it from its parent compound, and without dedicated biological studies, its mechanism of action remains speculative. There is currently no data to construct signaling pathways, summarize quantitative effects, or detail experimental protocols related to its biological activity.

Therefore, the core requirements for an in-depth technical guide—including data presentation, experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of foundational research on the biological function of this compound.

Further research and publication in peer-reviewed journals are necessary to shed light on the potential biological activities and therapeutic applications of this compound. Investigators seeking to understand its mechanism of action would need to conduct foundational in vitro and in vivo studies to identify its molecular targets and downstream effects.

Lack of Specific Data on the Biological Activity of N6-Dimethylaminomethylidene Isoguanosine

An in-depth review of available scientific literature reveals a significant scarcity of specific data regarding the direct biological activity of N6-Dimethylaminomethylidene isoguanosine (B3425122). This compound is primarily documented as a chemically protected intermediate in the synthesis of isoguanosine-containing oligonucleotides. The N6-dimethylaminomethylidene group serves as a protecting group for the N6-amino function of isoguanosine, preventing unwanted side reactions during the automated solid-phase synthesis of DNA or RNA chains.

Therefore, a detailed technical guide or whitepaper on the specific biological activity of N6-Dimethylaminomethylidene isoguanosine, including quantitative data, detailed experimental protocols, and signaling pathways, cannot be constructed at this time due to the absence of published research on this particular topic.

The available information centers on the chemical synthesis and utility of this compound as a building block for modified nucleic acids. For instance, the free amino group of isoguanosine is protected with an N,N-dimethylamino methylidene residue by using dimethylformamide dimethyl acetal.[1] This protection is crucial for achieving higher coupling yields during oligonucleotide synthesis.[1]

Below is a generalized workflow illustrating the role of the N6-Dimethylaminomethylidene protecting group in the synthesis of isoguanosine-containing oligonucleotides.

Isoguanosine itself is an isomer of guanosine (B1672433) and has been studied for its ability to form unique base pairs and its potential in various applications, from materials science to medicine.[2][3] For example, isoguanosine can self-assemble into higher-order structures like tetramers and decamers.[2][3] Some isoguanosine derivatives have been investigated for their potential antitumor activity.[2]

Researchers interested in the biological effects of isoguanosine would typically synthesize oligonucleotides containing this modified base and then perform biological assays on these final products, rather than on the protected monomer. Future research may explore the direct biological activities of this compound, but currently, such information is not available.

References

- 1. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 3. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to N6-Dimethylaminomethylidene Isoguanosine: A Protected Nucleoside for the Synthesis of Therapeutic Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Dimethylaminomethylidene isoguanosine (B3425122), focusing on its role as a key synthetic intermediate in the development of potentially therapeutic nucleoside analogs. While direct therapeutic applications of this specific compound are not documented, its utility lies in enabling the synthesis of modified isoguanosine derivatives with potential applications in oncology and virology.

Introduction: The Therapeutic Potential of Isoguanosine and its Analogs

Isoguanosine is a structural isomer of the naturally occurring nucleoside guanosine. This structural difference imparts unique base-pairing properties and biological activities. Isoguanosine and its derivatives have garnered interest in medicinal chemistry for their potential therapeutic applications, particularly in the realm of cancer therapy.[1][2] The development of isoguanosine-based therapeutics often requires chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties. Such modifications necessitate the use of protecting groups to prevent unwanted side reactions during synthesis.

The Role of Protecting Groups in Nucleoside Synthesis

The synthesis of modified nucleosides and oligonucleotides is a complex process that requires precise control over chemical reactions. Protecting groups are essential tools in this process, temporarily masking reactive functional groups to ensure that chemical modifications occur only at the desired positions. The exocyclic amine of purine (B94841) nucleosides, such as the N6-amino group of isoguanosine, is a highly reactive site that typically requires protection during synthetic transformations.

N6-Dimethylaminomethylidene: A Key Protecting Group for Isoguanosine

N6-Dimethylaminomethylidene isoguanosine is a derivative of isoguanosine where the N6-exocyclic amine is protected by a dimethylaminomethylidene group. This protecting group is introduced by reacting isoguanosine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[3] The dimethylaminomethylidene group is advantageous due to its ease of introduction and its lability under specific conditions, allowing for its removal (deprotection) once the desired chemical modifications are complete.

Experimental Protocol: Protection of Isoguanosine's N6-Amine

A general procedure for the protection of a nucleoside's exocyclic amine using DMF-DMA involves the following steps:

-

Dissolution: The nucleoside (e.g., isoguanosine) is dissolved in a suitable solvent, such as methanol.

-

Reaction: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added to the solution.

-

Stirring: The reaction mixture is stirred at room temperature for a specified period, typically several hours, to allow for the complete formation of the N6-dimethylaminomethylidene adduct.

-

Work-up: The volatile components of the reaction mixture are removed under reduced pressure to yield the protected nucleoside.

This is a generalized protocol and may require optimization for specific substrates and scales.

Experimental Protocol: Deprotection of the N6-Dimethylaminomethylidene Group

The removal of the dimethylaminomethylidene protecting group is typically achieved under mild aqueous basic conditions. A common method involves treatment with aqueous ammonia (B1221849) or methylamine.

-

Dissolution: The N6-protected nucleoside is dissolved in a suitable solvent mixture, often containing an alcohol and aqueous ammonia.

-

Incubation: The solution is incubated at room temperature or with gentle heating.

-

Monitoring: The progress of the deprotection reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation: Once the reaction is complete, the deprotected nucleoside is isolated through standard purification techniques, such as chromatography.

Quantitative Data: Protecting Groups for Isoguanosine

While quantitative therapeutic data for this compound is unavailable, the following table summarizes common protecting groups used for the N6-position of isoguanosine and related nucleosides, along with their typical deprotection conditions. This information is crucial for designing synthetic routes to novel isoguanosine analogs.

| Protecting Group | Reagent for Protection | Deprotection Conditions | Reference |

| Dimethylaminomethylidene | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Aqueous ammonia or methylamine | [4] |

| Diisobutylformamidine | Diisobutylformamidine acetal | Aqueous ammonia | [5] |

| Isobutyryl | Isobutyric anhydride | Aqueous ammonia | [6] |

| Diphenylcarbamoyl (for O2) | Diphenylcarbamoyl chloride | Aqueous ammonia | [5] |

Visualizing the Role of this compound in Drug Discovery

Diagram 1: Hypothetical Mechanism of Action for a Therapeutic Isoguanosine Analog

Caption: A conceptual workflow from the synthesis of a therapeutic isoguanosine analog to its hypothetical mechanism of action.

Diagram 2: Experimental Workflow for the Synthesis of an Isoguanosine Analog

References

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient synthesis of RNA containing GS-441524: the nucleoside precursor of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on N6-Dimethylaminomethylidene Isoguanosine in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a synthetic nucleoside derivative that has garnered interest within the scientific community for its potential applications in cancer research. As a modified form of isoguanosine, its unique chemical structure presents possibilities for therapeutic intervention by targeting fundamental cellular processes involved in cancer progression. This technical guide provides a comprehensive overview of the current understanding of N6-Dimethylaminomethylidene isoguanosine, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy.

While specific research on this compound is still emerging, this document draws upon established knowledge of related nucleoside analogs and the broader field of cancer biology to offer a detailed perspective for researchers and drug development professionals.

Core Concepts and Mechanism of Action

Isoguanosine and its derivatives, including this compound, are structurally similar to the natural purine (B94841) nucleoside guanosine. This similarity allows them to potentially interfere with cellular processes that rely on guanosine, such as DNA and RNA synthesis, and signaling pathways regulated by guanine (B1146940) nucleotide-binding proteins (G-proteins).

The primary proposed mechanisms of action for this compound in cancer revolve around:

-

Inhibition of Nucleic Acid Synthesis: By acting as a fraudulent nucleobase, it may be incorporated into DNA or RNA, leading to chain termination and the disruption of replication and transcription in rapidly dividing cancer cells.

-

Modulation of Kinase Activity: Many kinases, which are crucial for cancer cell signaling, have nucleotide-binding sites. This compound could potentially act as a competitive inhibitor for some of these kinases.

-

Induction of Apoptosis: Disruption of critical cellular processes by the compound can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.

Key Signaling Pathways in Cancer Targeted by Nucleoside Analogs

The following signaling pathways are common targets for nucleoside analogs in cancer therapy and represent potential areas of investigation for this compound.

Cell Cycle Regulation Pathway

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulation of this cycle, leading to uncontrolled growth. Nucleoside analogs can arrest the cell cycle at various checkpoints, preventing cancer cells from dividing. The G1/S and G2/M checkpoints are particularly critical.

Caption: Potential cell cycle arrest points induced by this compound.

Apoptosis Induction Pathway

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many chemotherapeutic agents, including nucleoside analogs, aim to reactivate this pathway. The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases, the executioner enzymes of apoptosis.

Caption: Simplified overview of the intrinsic apoptosis pathway potentially activated by the compound.

Experimental Protocols for Evaluation

To assess the anticancer potential of this compound, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and survival.

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[1]

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

-

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow of a typical MTT cell viability assay.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, specific assays are employed.

1. Caspase-3 Fluorometric Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Materials:

-

Treated and untreated cancer cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-AFC)

-

Assay buffer

-

96-well black plates

-

Fluorometric plate reader

-

-

Procedure:

-

Lyse the treated and untreated cells using the cell lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.[1]

-

Add the reaction mixture to each well containing the cell lysate.[1]

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.[1]

-

Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.[1]

-

Quantitative Data Presentation

While specific quantitative data for this compound in various cancer cell lines is not yet widely published, the following table provides an exemplary structure for presenting such data once it becomes available. The values for related isoguanine (B23775) derivatives are included for illustrative purposes.

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |

| This compound | Data Not Available | - | - |

| Isoguanine Derivative 1 | HCT116 (Colon) | Crystal Violet | 22.4[1] |

| Isoguanine Derivative 2 | HCT116 (Colon) | Crystal Violet | 0.34[1] |

| Isatin-chalcone Hybrid IH | MCF-7 (Breast) | Not Specified | 6.53 ± 1.12[1] |

| Isatin-chalcone Hybrid IK | HeLa (Cervical) | Not Specified | < 10[1] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its structural similarity to natural nucleosides suggests a potential to interfere with fundamental cellular processes that are dysregulated in cancer. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers to systematically evaluate its therapeutic potential.

Future research should focus on:

-

Comprehensive Screening: Testing the compound against a broad panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

In Vivo Efficacy: Evaluating the antitumor activity and pharmacokinetic properties of this compound in animal models.

-

Structural Optimization: Synthesizing and testing analogs to improve potency, selectivity, and drug-like properties.

Through rigorous investigation, the full therapeutic potential of this compound in the fight against cancer can be realized.

References

In-depth Technical Guide on the Role of N6-Dimethylaminomethylidene isoguanosine in DNA Synthesis Inhibition

Notice: Following a comprehensive review of publicly available scientific literature, there is a significant lack of specific data regarding "N6-Dimethylaminomethylidene isoguanosine" and its role in DNA synthesis inhibition. This compound does not appear in the searched scientific databases and literature.

Therefore, this guide will focus on the broader, yet closely related and well-documented, topic of "The Role of Modified Guanosine (B1672433) Analogs in DNA Synthesis Inhibition." This approach will provide researchers, scientists, and drug development professionals with a robust framework for understanding the mechanisms by which compounds structurally related to the requested molecule may function. The principles, experimental protocols, and data presentation methods described herein are directly applicable to the study of novel nucleoside analogs.

Introduction to Modified Guanosine Analogs as DNA Synthesis Inhibitors

Modified guanosine analogs are a class of molecules structurally similar to the natural nucleoside deoxyguanosine. These synthetic compounds are of significant interest in antiviral and anticancer therapies due to their ability to interfere with the process of DNA replication. By mimicking the natural building blocks of DNA, these analogs can be recognized and incorporated by DNA polymerases, the enzymes responsible for synthesizing new DNA strands. However, due to their structural modifications, once incorporated, they can terminate chain elongation or alter the structure of the DNA, leading to the inhibition of replication and ultimately, cell death or viral replication arrest.[1][2]

The efficacy of these analogs is largely dependent on three key factors:

-

Cellular Uptake: The ability of the analog to be transported into the cell.

-

Metabolic Activation: The intracellular conversion of the nucleoside analog into its active triphosphate form.

-

Interaction with DNA Polymerases: The efficiency of incorporation by DNA polymerases and the subsequent effect on DNA synthesis.

Mechanism of Action of Guanosine Analogs

The primary mechanism by which many guanosine analogs inhibit DNA synthesis is through chain termination . After being phosphorylated to their active triphosphate form, these analogs compete with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA chain by DNA polymerases.

Several key structural modifications contribute to their inhibitory activity:

-

Acyclic Sugar Moieties: Analogs like acyclovir (B1169) and ganciclovir (B1264) possess an acyclic sugar substitute.[3][4] Upon incorporation, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation.[1]

-

Modifications at the N6 Position: Substitutions at the N6 position of the purine (B94841) ring can influence the molecule's interaction with DNA polymerases and other enzymes involved in nucleotide metabolism. While specific data on N6-Dimethylaminomethylidene isoguanosine (B3425122) is unavailable, other N6-substituted purine analogs have been explored for various biological activities.[5][6][7][8]

Signaling Pathway of Guanosine Analog-Induced DNA Synthesis Inhibition

Caption: Cellular uptake and activation pathway of guanosine analogs.

Quantitative Data on DNA Polymerase Inhibition

The inhibitory potency of nucleoside analogs is typically quantified by determining their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50) in enzymatic assays. While specific data for this compound is not available, the table below presents data for well-characterized acyclic guanosine analogs against various human DNA polymerases.[3]

| Analog Triphosphate | DNA Polymerase | Ki (μM) | Inhibition Type |

| Ganciclovir Triphosphate | pol α | 80 | Competitive with dGTP |

| pol δ | 2 | Competitive with dGTP | |

| pol ε | 140 | Competitive with dGTP | |

| Acyclovir Triphosphate | pol α | >500 | Competitive with dGTP |

| pol δ | 15 | Competitive with dGTP | |

| pol ε | 100 | Competitive with dGTP | |

| Penciclovir Triphosphate | pol α | 160 | Competitive with dGTP |

| pol δ | 4.2 | Competitive with dGTP | |

| pol ε | 150 | Competitive with dGTP |

Data sourced from a 1995 study on acyclic guanosine analogs.[3]

Experimental Protocols

DNA Polymerase Activity Assay

This protocol outlines a common method for assessing the inhibitory effect of a compound on DNA polymerase activity using a fluorescently labeled DNA template.[9][10][11]

Objective: To determine the IC50 or Ki of a test compound (e.g., a guanosine analog triphosphate) for a specific DNA polymerase.

Materials:

-

Purified DNA polymerase

-

Fluorescently labeled DNA primer-template duplex

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, 100 µg/ml BSA)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Test compound (triphosphate form) at various concentrations

-

Quenching buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue)

-

Denaturing polyacrylamide gel

-

Fluorescence gel imager

Workflow:

Caption: Workflow for a DNA polymerase inhibition assay.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the primer-template duplex, reaction buffer, dNTPs, and the desired concentration of the test compound.

-

Initiation: Add the DNA polymerase to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a set time course.

-

Quenching: Stop the reaction at various time points by adding an aliquot of the reaction mixture to a tube containing quenching buffer.

-

Denaturation: Heat the quenched samples to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the primer from the extended products based on size.

-

Visualization and Quantification: Image the gel using a fluorescence imager. Quantify the intensity of the bands corresponding to the unextended primer and the extended products.

-

Data Analysis: Calculate the percentage of primer extension for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value. For Ki determination, perform the assay at varying substrate (dNTP) concentrations.

Cellular Uptake Assay

This protocol describes a method to measure the cellular uptake of a radiolabeled nucleoside analog.

Objective: To determine the rate of cellular uptake of a nucleoside analog.

Materials:

-

Cell line of interest

-

Radiolabeled nucleoside analog (e.g., [3H]-labeled)

-

Cell culture medium

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Inhibitors of nucleoside transporters (optional, for mechanistic studies)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with transport buffer and pre-incubate at 37°C.

-

Uptake Initiation: Add the transport buffer containing the radiolabeled nucleoside analog (and inhibitors, if applicable) to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

-

Uptake Termination: Rapidly wash the cells with ice-cold transport buffer to stop the uptake.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration of the cell lysate to normalize the radioactivity counts.

-

Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min).

Conclusion

While specific information on this compound is not currently available in the public scientific domain, the study of modified guanosine analogs provides a critical foundation for the development of new therapeutic agents. The mechanisms of chain termination, the methods for quantifying inhibitory activity, and the protocols for assessing cellular processes are well-established. Future research on novel compounds like this compound will likely build upon these principles to elucidate their potential as inhibitors of DNA synthesis. The provided frameworks for data presentation and experimental design can serve as a valuable resource for researchers entering this field.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Alteration of the carbohydrate for deoxyguanosine analogs markedly changes DNA replication fidelity, cell cycle progression and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyclic guanosine analogs inhibit DNA polymerases alpha, delta, and epsilon with very different potencies and have unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]

- 6. Design, synthesis, and biological activity of N6-substituted-4'-thioadenosines at the human A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of a New Series of N6-Arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-Carboxamido Derivatives of Adenosine-5′-N-ethyluronamide as A1 and A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Video: DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis [jove.com]

- 10. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

N6-Dimethylaminomethylidene Isoguanosine: An Uncharted Territory in Apoptosis Induction

A comprehensive review of existing scientific literature reveals a significant knowledge gap surrounding the synthesis, biological activity, and apoptotic-inducing potential of the specific nucleoside analog, N6-Dimethylaminomethylidene isoguanosine (B3425122). While the broader families of isoguanosine and N6-substituted purine (B94841) analogs have been investigated for their anticancer properties, detailed information directly pertaining to N6-Dimethylaminomethylidene isoguanosine remains elusive in the public domain.

Currently, there is no available quantitative data, established experimental protocols, or elucidated signaling pathways related to the induction of apoptosis by this particular compound. This technical guide, therefore, serves to highlight the absence of specific research on this compound while providing a foundational context based on related compounds and general methodologies in the field of apoptosis research.

Context from Related Isoguanosine Analogs

Research into various isoguanosine derivatives has suggested their potential as anticancer agents. Some studies indicate that the antitumor mechanisms of certain isoguanosine analogs may involve the induction of apoptosis through caspase-dependent signaling pathways. However, these findings are not specific to the N6-Dimethylaminomethylidene substituted variant and lack the detailed data required for a thorough analysis. The dimethylaminomethylidene moiety is a known chemical modification used in nucleoside chemistry, often introduced by reacting an amino group with N,N-dimethylformamide dimethyl acetal. This modification can alter the compound's chemical properties and biological activity, but its specific impact on isoguanosine's ability to induce apoptosis has not been documented.

General Methodologies for Apoptosis Research

In the absence of specific protocols for this compound, this section outlines standard experimental procedures commonly employed to investigate the apoptotic effects of novel compounds. These methodologies would be applicable should this compound become the subject of future research.

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of a compound, initial screening is typically performed using cell viability assays.

Table 1: Commonly Used Cell Viability and Cytotoxicity Assays

| Assay | Principle | Typical Readout |

| MTT Assay | Enzymatic reduction of tetrazolium dye (MTT) to formazan (B1609692) by metabolically active cells. | Colorimetric (absorbance) |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Manual or automated cell counting |

| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. | Colorimetric (absorbance) |

Apoptosis Detection and Quantification

Several methods are available to specifically detect and quantify apoptotic cells.

Table 2: Key Assays for Apoptosis Detection

| Assay | Principle | Typical Readout |

| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains the DNA of late apoptotic and necrotic cells with compromised membranes. | Flow cytometry, Fluorescence microscopy |

| TUNEL Assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis. | Flow cytometry, Fluorescence microscopy |

| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9) using fluorogenic or colorimetric substrates. | Fluorometry, Colorimetry |

| Western Blotting for Apoptotic Markers | Detects the cleavage of PARP, pro-caspases, and changes in the levels of Bcl-2 family proteins. | Chemiluminescence, Fluorescence |

Experimental Workflow for Apoptosis Assessment

A typical workflow to assess the apoptotic potential of a novel compound is visualized below.

Caption: A generalized experimental workflow for investigating compound-induced apoptosis.

Potential Signaling Pathways in Apoptosis

Apoptosis is a tightly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases.

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases.

Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

Caption: An overview of the extrinsic apoptotic signaling pathway.

Conclusion and Future Directions

The induction of apoptosis is a key mechanism for many anticancer agents. While this compound belongs to a class of compounds with demonstrated potential in this area, there is currently no specific research available to create a detailed technical guide on its effects. The scientific community would benefit from studies that include the synthesis of this compound, followed by a systematic evaluation of its cytotoxic and apoptotic activities. Future research should aim to generate quantitative data on its efficacy in various cancer cell lines, elucidate the specific signaling pathways it modulates, and provide detailed protocols for its biological assessment. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent.

Navigating the Uncharted: A Technical Guide to the Safe Handling of N6-Dimethylaminomethylidene Isoguanosine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for N6-Dimethylaminomethylidene isoguanosine (B3425122) in a laboratory setting. As a modified nucleoside and a guanosine (B1672433) analog, this compound warrants careful handling due to the potential for biological activity and the current lack of comprehensive toxicological data. The information herein is compiled from general safety data for related compounds and best practices for handling research chemicals.

Compound Identification and Properties

| Property | Data | Source |

| CAS Number | 156706-72-8 | [ChemBK][1] |

| Molecular Formula | C₁₃H₁₈N₆O₅ | [ChemBK][1] |

| Molecular Weight | 338.32 g/mol | [ChemBK][1] |

| Physical Appearance | White solid | Inferred |

| Known Incompatibilities | Oxidizing agents | [Fisher Scientific][2] |

Hazard Assessment and General Precautions

The toxicological properties of N6-Dimethylaminomethylidene isoguanosine have not been fully investigated.[2] As with many novel or uncharacterized chemical entities, it is prudent to treat this compound as potentially hazardous. Guanosine analogs can exhibit biological activity, acting as antivirals or interacting with cellular processes.[3][4] Therefore, minimizing exposure is the paramount principle of its safe handling.

Key safety precautions include:

-

Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in areas where the compound is handled. Avoid generating dust when working with the powdered form.[2]

-

Prevent Skin and Eye Contact : Wear appropriate personal protective equipment (PPE) at all times.[2]

-

Ensure Adequate Ventilation : Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[2]

-

Emergency Equipment : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A standard PPE protocol for handling this compound should be rigorously followed.

| PPE Category | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[2] |

| Respiratory Protection | For routine handling of small quantities in a well-ventilated area, respiratory protection may not be required. If dusts are generated, use a NIOSH/MSHA-approved respirator. |

| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[2] |

Storage and Stability

Modified nucleosides can be sensitive to environmental conditions, potentially leading to degradation.[5][6] Proper storage is crucial to maintain compound integrity and safety.

| Condition | Recommendation |

| Temperature | Powder: Store at -20°C for long-term stability (up to 3 years). [TargetMol] Solutions: Prepare fresh solutions for use. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[2] |

| Moisture | The compound may be hygroscopic. Protect from moisture. |

| pH Stability | The stability of modified nucleosides can be pH-dependent. Use neutral, buffered solutions where possible and be aware that both acidic and alkaline conditions may promote degradation of similar compounds.[5][7] |

Experimental Protocols and Handling Procedures

Preparation of Stock Solutions

A common solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO).[8]

Methodology:

-

Pre-weighing: Tare a suitable vial on an analytical balance within a chemical fume hood or ventilated enclosure.

-

Dispensing: Carefully add the desired amount of powdered this compound to the vial. Minimize the creation of dust.

-

Solubilization: Add the required volume of sterile DMSO to the vial to achieve the target concentration (e.g., a 2 mg compound in 50 µL of DMSO results in a 40 mg/mL stock solution).[8]

-

Mixing: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved.

-

Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Store at -20°C.

General Workflow for Laboratory Use

The following diagram illustrates a standard workflow for handling the compound, from receipt to disposal, emphasizing safety at each step.

Caption: Safe handling workflow for this compound.

Emergency Procedures

First Aid Measures

The following first aid advice is based on general procedures for chemical exposure.[2]

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing.[2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting.[2] |

Spill and Leak Response

In the event of a spill, follow these steps while prioritizing personal safety.

Caption: Decision tree for responding to a laboratory spill.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.[2] Disposal must be conducted in accordance with local, state, and federal regulations. Do not empty into drains.[2]

Conclusion

While this compound is a valuable tool in research, the absence of specific toxicity data necessitates a cautious and informed approach to its handling. By adhering to the principles of minimizing exposure, utilizing appropriate personal protective equipment, and following the established protocols for storage and emergency response outlined in this guide, researchers can work with this compound safely and effectively. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and requirements.

References

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. targetmol.com [targetmol.com]

An In-depth Technical Guide to N6-Dimethylaminomethylidene isoguanosine: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended procedures for handling N6-Dimethylaminomethylidene isoguanosine (B3425122), a modified purine (B94841) nucleoside analog. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from product data sheets, studies on related isoguanosine derivatives, and general protocols for modified nucleosides.

Core Properties

N6-Dimethylaminomethylidene isoguanosine is a derivative of isoguanosine, an isomer of guanosine. Isoguanosine and its analogs are of interest in various research areas, including the development of supramolecular structures and potential therapeutic agents, particularly in oncology. Purine nucleoside analogs are known for their broad antitumor activity, which is often attributed to the inhibition of DNA synthesis and induction of apoptosis[1].

Chemical Structure:

-

Molecular Formula: C13H18N6O5

-

Molecular Weight: 338.32 g/mol

-

CAS Number: 156706-72-8

Solubility

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Profile | Recommendations and Remarks |

| DMSO | Soluble | Recommended solvent for preparing stock solutions. Fresh, high-purity DMSO should be used as it is hygroscopic, and absorbed moisture can reduce the solubility of compounds. |

| Water | Likely Insoluble or Slightly Soluble | Supplier information suggests that a solubility of < 1 mg/mL is considered slightly soluble or insoluble. Direct dissolution in aqueous buffers is not recommended for primary stock solutions. |

| Ethanol | Likely Insoluble or Slightly Soluble | Not generally recommended as a primary solvent for stock solutions based on typical behavior of similar nucleoside analogs. |